4-Chloro-3-cyclopropylphenylboronic acid
Description
Properties
IUPAC Name |
(4-chloro-3-cyclopropylphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6,12-13H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXQJDYURKNSTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C2CC2)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3 Cyclopropylphenylboronic Acid
Synthesis of the Cyclopropyl (B3062369) Moiety
An alternative synthetic logic involves constructing the cyclopropyl ring on a phenylboronic acid scaffold that already contains the chloro substituent.
This strategy begins with a precursor such as the pinacol (B44631) ester of 4-chloro-3-vinylphenylboronic acid. The vinyl group can then be converted to a cyclopropyl ring via a cyclopropanation reaction.
The Simmons-Smith reaction is a classic and highly effective method for this transformation. wikipedia.orgresearchgate.net It typically employs a carbenoid generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). The reaction is stereospecific, preserving the geometry of the alkene. wikipedia.org A widely used variant is the Furukawa modification , which uses diethylzinc (B1219324) (Et₂Zn) in place of the Zn-Cu couple, often leading to higher reactivity and yields. nih.gov These reagents are compatible with the boronic ester functionality, making this a viable route to the desired product. More recently, copper-catalyzed methods for the 1,2-borocyclopropanation of aryl olefins have been developed, offering another potential pathway. nih.gov
The Negishi cross-coupling reaction provides a powerful tool for forming carbon-carbon bonds, including attaching a cyclopropyl group to an aromatic ring. nih.gov This approach would start with a di-functionalized precursor, such as the pinacol ester of 3-bromo-4-chlorophenylboronic acid.
This aryl bromide would be reacted with a cyclopropylzinc reagent (e.g., cyclopropylzinc bromide), which is typically prepared from cyclopropyl bromide and activated zinc. The cross-coupling is catalyzed by a palladium or nickel complex, often with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands that promote the desired reaction and suppress side reactions like β-hydride elimination. mit.edursc.orgorganic-chemistry.org This method offers good functional group tolerance and control over the site of C-C bond formation.
Table 3: Key Components for Negishi Coupling to Form the Cyclopropyl Moiety
| Component | Example | Role / Purpose |
|---|---|---|
| Aryl Precursor | 3-Bromo-4-chlorophenylboronic acid pinacol ester | Electrophilic coupling partner |
| Organometallic Reagent | Cyclopropylzinc bromide | Nucleophilic cyclopropyl source |
| Catalyst | Pd(OAc)₂, NiCl₂(dme) | Facilitates the cross-coupling cycle |
| Ligand | SPhos, CPhos, Terpyridine | Stabilizes catalyst, promotes reductive elimination |
| Solvent | THF, Toluene (B28343) | Anhydrous, aprotic solvent |
Hydroboration of Cyclopropenes
The hydroboration of unsaturated carbon-carbon bonds is a fundamental transformation in organoboron chemistry. While typically applied to alkenes and alkynes, this method can also be extended to strained ring systems like cyclopropenes to yield cyclopropylboron compounds. strath.ac.uk The reaction generally involves the addition of a boron hydride reagent, such as pinacolborane (HBpin), across the double bond of the cyclopropene (B1174273) ring. strath.ac.ukorganic-chemistry.org
This process can be catalyzed by various transition metal complexes or proceed via radical mechanisms. rsc.orgorganic-chemistry.org In a radical hydroboration pathway, a boryl radical is first generated, which then adds to the cyclopropene double bond. rsc.org The resulting carbon-centered radical is subsequently quenched to form the final cyclopropylboronate ester. rsc.org These boronate esters are versatile intermediates that can be hydrolyzed to the corresponding boronic acid. While a viable route for synthesizing the cyclopropylboron moiety, this method is contingent on the availability of suitably substituted cyclopropene precursors.
Convergent Synthesis of the Substituted Phenylboronic Acid Framework
A more common and modular approach to synthesizing complex molecules like 4-chloro-3-cyclopropylphenylboronic acid is through a convergent synthesis. This strategy involves the sequential or strategic introduction of the required substituents (chloro and cyclopropyl groups) onto a phenyl precursor, followed by a final boronation step to install the boronic acid functionality. This allows for greater flexibility and control in building the target molecular architecture.
Introduction of the Chloro Substituent
The chloro substituent can be incorporated at various stages of the synthesis. A common strategy is to begin with a commercially available, pre-chlorinated starting material. For instance, a synthesis could commence from 1-bromo-4-chlorobenzene (B145707) or 4-chloroaniline. chemicalbook.com Using a pre-halogenated starting material ensures the chlorine atom is correctly positioned from the outset.
Alternatively, the chlorine atom can be introduced onto the aromatic ring through electrophilic halogenation reactions. However, directing this substitution to the desired position relative to other groups can be challenging and may require the use of blocking groups or specific directing effects of substituents already present on the ring. Another advanced method is halodeboronation, where a pre-existing boronic acid group is replaced by a halogen. wikipedia.orgacs.org This can be a highly regioselective process, often catalyzed by copper salts or proceeding under metal-free conditions with an appropriate base and electrophilic halogen source like N-chlorosuccinimide (NCS). acs.orggu.se
Formation of the Cyclopropyl Group on the Phenyl Ring Precursor
The introduction of the cyclopropyl group onto the phenyl ring is a critical step that can be achieved through several established methods. orgsyn.org The choice of method often depends on the specific precursor and the desired reaction conditions.
Simmons-Smith Reaction : This classic method involves the reaction of an alkene with a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane and a zinc-copper couple), to form the cyclopropane (B1198618) ring. wikipedia.org In the context of synthesizing the target compound, this would require a precursor such as 1-chloro-2-vinylbenzene.
Transition-Metal Catalyzed Cyclopropanation : Various transition metals, including palladium, rhodium, and copper, can catalyze the reaction of alkenes with diazo compounds (e.g., ethyl diazoacetate) to generate cyclopropanes. wikipedia.orgrsc.org These methods can offer high efficiency and, in some cases, stereocontrol.
Intramolecular Cyclization : A 1,3-dihalopropane derivative can undergo an intramolecular Wurtz-type coupling reaction in the presence of a reducing metal like sodium or zinc to form a cyclopropane ring. wikipedia.org For the target molecule, this would involve a precursor like 1-(1,3-dihalopropyl)-4-chloro-3-halobenzene.
Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can be used to join an aryl halide with a cyclopropyl organometallic reagent. For example, an appropriately substituted aryl bromide can be coupled with cyclopropylmagnesium bromide or cyclopropylboronic acid to form the C-C bond. organic-chemistry.org
Table 1: Comparison of Selected Cyclopropanation Methods
| Method | Reagents | Precursor Type | Advantages | Disadvantages |
|---|---|---|---|---|
| Simmons-Smith | CH₂I₂ / Zn-Cu | Aryl alkene | Good for electron-rich and unfunctionalized alkenes. | Stoichiometric zinc waste; can be sensitive to functional groups. wikipedia.org |
| Catalytic (Diazo) | N₂CHCO₂Et / Rh₂(OAc)₄ | Aryl alkene | Catalytic; high efficiency; potential for asymmetry. rsc.org | Diazo compounds can be hazardous and unstable. wikipedia.org |
| Cross-Coupling | Cyclopropyl-MgBr / Pd catalyst | Aryl halide | High functional group tolerance; good yields. organic-chemistry.org | Requires preparation of cyclopropyl Grignard reagent. |
Direct Boronation of Substituted Halobenzenes
The final and crucial step in many synthetic routes is the conversion of a substituted aryl halide into the corresponding arylboronic acid. The precursor for this step would be a di-substituted benzene (B151609) ring, such as 2-bromo-1-chloro-4-cyclopropylbenzene.
The most prominent method for this transformation is the Miyaura borylation reaction . wikipedia.org This is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgthieme-connect.com The reaction typically requires a palladium catalyst, a phosphine ligand, and a weak base, such as potassium acetate (B1210297) (KOAc). thieme-connect.comnih.gov The initial product is a boronate ester (e.g., a pinacol ester), which is stable and can be easily purified. organic-chemistry.org Subsequent hydrolysis under acidic or basic conditions yields the final boronic acid. This method is widely used due to its mild reaction conditions and remarkable tolerance for a wide variety of functional groups. thieme-connect.comnih.gov
An older, yet still relevant, method involves the formation of an organometallic intermediate. nih.gov The substituted aryl halide is first converted into a Grignard reagent (using magnesium metal) or an organolithium reagent (using an alkyllithium like n-butyllithium). google.comgeorganics.sk This highly nucleophilic species is then treated with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, at low temperatures. nih.govchemicalbook.com An aqueous workup then hydrolyzes the resulting boronate ester to afford the phenylboronic acid. wikipedia.org This pathway is often less tolerant of functional groups compared to the Miyaura borylation. nih.gov
Table 2: Typical Conditions for Miyaura Borylation
| Component | Example | Purpose | Citation |
|---|---|---|---|
| Aryl Halide | Aryl bromide, iodide, or triflate | Substrate | wikipedia.orgnih.gov |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source | organic-chemistry.org |
| Catalyst | PdCl₂(dppf), Pd(OAc)₂ | Catalyzes the cross-coupling | nih.gov |
| Ligand | dppf, PPh₃, PCy₃ | Stabilizes and activates the catalyst | nih.gov |
| Base | KOAc, K₃PO₄ | Promotes transmetalation | thieme-connect.com |
| Solvent | Dioxane, DMSO, Toluene | Reaction medium | nih.gov |
Stereochemical Considerations in Synthesis
The final target molecule, 4-chloro-3-cyclopropylphenylboronic acid, is achiral and contains no stereocenters. The cyclopropyl ring is unsubstituted, and the molecule possesses a plane of symmetry that bisects the boronic acid and chloro-substituted carbon atoms.
However, stereochemistry can become a relevant consideration in the synthesis of related, more complex analogues or if certain synthetic routes are employed. For instance:
Asymmetric Cyclopropanation : If the cyclopropyl ring were to be formed via a catalytic reaction on a prochiral alkene, the use of chiral catalysts could lead to the formation of an enantioenriched cyclopropyl intermediate. organic-chemistry.org
Substituted Cyclopropanes : If the cyclopropyl ring itself carried substituents, it would contain stereocenters. The relative and absolute stereochemistry of these centers would need to be controlled during the synthesis.
Reaction Intermediates : Some synthetic pathways may proceed through intermediates where stereochemistry is a factor. For example, the formation of Grignard reagents from certain optically active cyclopropyl halides has been shown to proceed with significant racemization, suggesting the involvement of a planar or rapidly inverting cyclopropyl radical intermediate. unp.edu.ar
For the specific synthesis of 4-chloro-3-cyclopropylphenylboronic acid as outlined, the primary focus remains on regiochemical control—ensuring the correct placement of the chloro, cyclopropyl, and boronic acid groups on the phenyl ring—rather than on stereochemical control.
Chemical Reactivity and Cross Coupling Transformations of 4 Chloro 3 Cyclopropylphenylboronic Acid
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as 4-Chloro-3-cyclopropylphenylboronic acid, with a halide or triflate. This reaction is instrumental in the synthesis of biaryls and other conjugated systems. The reactivity of 4-Chloro-3-cyclopropylphenylboronic acid in these transformations is highly dependent on the chosen catalytic system, including the palladium source, the nature of the ancillary ligands, and the reaction conditions.
Catalytic Systems and Ligand Architectures
The efficacy of the Suzuki-Miyaura coupling of 4-Chloro-3-cyclopropylphenylboronic acid is critically influenced by the catalytic system employed. The choice of palladium catalyst and the associated ligands dictates the reaction's speed, yield, and scope.
Both palladium(0) and palladium(II) complexes are routinely used as catalysts in Suzuki-Miyaura reactions. google.com Pd(0) species, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are active catalysts that can directly enter the catalytic cycle. googleapis.com Alternatively, Pd(II) precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) are often used and are reduced in situ to the active Pd(0) species. googleapis.com
In the synthesis of complex molecules, such as substituted aminopyrimidines, palladium catalysts are pivotal. For instance, in the coupling of a substituted chloropyrimidine with an arylboronic acid, a Pd(0) catalyst was employed to achieve the desired biaryl product. google.com Patent literature also describes the use of Pd(II) catalysts like PdCl₂(dppf)·CH₂Cl₂ for the coupling of boronic acid derivatives, highlighting the versatility of both oxidation states in facilitating these transformations. googleapis.com
A practical example of catalyst application is seen in the coupling of aryl chlorides, where a combination of a Pd(II) source and a suitable ligand is essential for efficient reaction. google.com The choice between a pre-formed Pd(0) complex and an in situ generated one often depends on the specific substrates and the desired reaction conditions.
Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The electronic and steric properties of the phosphine ligand can significantly impact the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle. google.com
Triphenylphosphine (PPh₃) : This is a classic and widely used ligand in Suzuki-Miyaura reactions. It is effective in many standard couplings, though it can sometimes be less efficient with challenging substrates like aryl chlorides. audreyli.com
Tricyclohexylphosphine (B42057) (PCy₃) : Known for its bulk and electron-rich nature, PCy₃ is a highly effective ligand for the coupling of unreactive aryl chlorides. google.com Its steric bulk is thought to promote the reductive elimination step. In the coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids, PCy₃ was found to be essential for achieving the desired trisubstituted product.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) : This is a member of the Buchwald family of bulky, electron-rich biaryl phosphine ligands. XPhos is particularly effective in promoting the coupling of a wide range of aryl and heteroaryl chlorides, even at room temperature. google.com Its efficacy is demonstrated in the amination of aryl chlorides, a related cross-coupling reaction. google.com
The selection of the appropriate phosphine ligand is often determined empirically, but general trends suggest that bulky, electron-donating ligands are superior for the coupling of less reactive electrophiles like aryl chlorides.
While palladium is the most common catalyst for Suzuki-Miyaura reactions, nickel-based catalysts have emerged as a cost-effective and powerful alternative, particularly for the coupling of unactivated aryl chlorides. Nickel catalysts can exhibit unique reactivity profiles and are often effective in transformations where palladium catalysts may fall short.
Nickel-catalyzed cross-coupling reactions have been successfully applied to a variety of substrates, including the coupling of aryl chlorides with primary alkyl chlorides. The development of specific ligands for nickel has further expanded the scope of these reactions, enabling challenging C(sp³)–C bond formations. For the borylation of unactivated alkyl halides, nickel catalysts have shown remarkable efficiency, even with sterically hindered tertiary halides.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
The first and often rate-determining step in the catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex. google.com In this step, the palladium center inserts into the carbon-halogen bond, leading to the formation of a Pd(II) species. The reactivity of the aryl halide in this step follows the order I > Br > Cl, which correlates with the bond dissociation energies of the carbon-halogen bond. googleapis.com For less reactive aryl chlorides, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step. google.com The oxidative addition initially forms a cis-palladium complex, which can then isomerize to the more stable trans-complex.
Data Tables
Table 1: Representative Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | Moderate | google.com |
| PdCl₂(dppf)·CH₂Cl₂ | - | Na₂CO₃ | Dioxane/Water | Reflux | N/A | googleapis.com |
| Pd(OAc)₂ | PCy₃ | K₂CO₃ | Toluene (B28343) | Reflux | High | google.com |
| Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | Reflux | 94 | google.com |
This table presents a selection of catalytic systems reported for the Suzuki-Miyaura coupling of various aryl chlorides, which are analogous to the reactions of 4-Chloro-3-cyclopropylphenylboronic acid.
Transmetalation
Transmetalation is the critical step in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from the boron atom to the palladium(II) center. libretexts.org This process follows the initial oxidative addition of an organic halide to a Pd(0) complex. For the reaction to proceed, the boronic acid must be activated by a base. sigmaaldrich.com The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). nih.gov This activation enhances the polarization of the organic ligand, facilitating its transfer to the palladium(II) intermediate (LₙPd(II)RX) that was formed during oxidative addition. nih.gov
The exact mechanism of transmetalation can follow different pathways. Low-temperature NMR studies have identified palladium-oxygen-boron linked species as pre-transmetalation intermediates. libretexts.org The transfer of the 4-chloro-3-cyclopropylphenyl group from the activated boronate complex to the palladium center results in a new diorganopalladium(II) intermediate (LₙPd(II)R(Ar)) and displaces the halide or other leaving group from the palladium coordination sphere. libretexts.orgsigmaaldrich.com The choice of base and solvent is crucial in this step, as it influences the formation and reactivity of the key intermediates. libretexts.org
Reductive Elimination
Reductive elimination is the final, bond-forming step of the catalytic cycle. libretexts.org In this stage, the two organic groups—the 4-chloro-3-cyclopropylphenyl moiety and the group from the halide coupling partner—are eliminated from the diorganopalladium(II) intermediate to form the new carbon-carbon bond of the final biaryl, vinylarene, or other coupled product. libretexts.org This process simultaneously reduces the palladium center from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. libretexts.org
For reductive elimination to occur, the two organic ligands must be in a cis orientation on the palladium center. libretexts.org If they are trans, an isomerization to the cis complex is required before the C-C bond can form. libretexts.org Kinetic studies have shown that this step is typically a first-order, intramolecular process, meaning the rate depends only on the concentration of the diorganopalladium complex. libretexts.org The stereochemistry of the coupling partners is generally retained during this step. nih.gov The efficiency of reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium catalyst; bulky, electron-donating phosphine ligands often facilitate this step by increasing orbital overlap on the metal center. libretexts.org
Scope and Substrate Compatibility
The synthetic utility of 4-Chloro-3-cyclopropylphenylboronic acid is demonstrated by its ability to couple with a diverse range of electrophilic partners. While specific data for this exact boronic acid is not extensively detailed in publicly available literature, its reactivity can be reliably inferred from studies on closely related analogs, particularly unsubstituted cyclopropylboronic acid and its corresponding trifluoroborate salt. These studies show that the cyclopropyl (B3062369) motif is well-tolerated in Suzuki-Miyaura reactions.
Coupling with Aryl Halides (Bromides, Chlorides, Triflates)
The coupling of cyclopropylboronic acids with aryl halides is a common method for synthesizing arylcyclopropanes. The reactivity of the aryl halide follows the general trend of I > Br > OTf >> Cl, which is related to the energy of the carbon-halogen bond and the ease of oxidative addition. nih.govresearchgate.net
Aryl Bromides: Research on unsubstituted cyclopropylboronic acid shows that it couples smoothly with a wide array of electron-rich, electron-poor, and sterically hindered aryl bromides. audreyli.com Typical conditions involve a palladium catalyst such as Pd(OAc)₂ with a bulky phosphine ligand like tricyclohexylphosphine (PCy₃), and a base such as potassium phosphate (B84403) (K₃PO₄) in a toluene/water solvent system. audreyli.com
Table 1: Illustrative Suzuki Coupling of Cyclopropylboronic Acid with Aryl Bromides This table presents data for the analogous unsubstituted cyclopropylboronic acid to demonstrate typical reaction outcomes.
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) |
| Bromobenzene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 91 |
| 4-Bromotoluene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 95 |
| 4-Bromoanisole | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 92 |
| 4-Bromobenzonitrile | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 85 |
| 2-Bromotoluene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 88 |
Source: Data modeled from findings on cyclopropylboronic acid. audreyli.com
Aryl Chlorides: Aryl chlorides are less reactive and require more robust catalytic systems. libretexts.orgnih.gov Successful couplings often utilize potassium cyclopropyltrifluoroborate (B8364958), which can be more stable than the corresponding boronic acid. nih.gov Effective catalyst systems for aryl chlorides include Pd(OAc)₂ paired with highly electron-donating and bulky biarylphosphine ligands like XPhos. nih.gov
Aryl Triflates: Aryl triflates are also viable coupling partners, serving as accessible alternatives to halides derived from phenols. sigmaaldrich.com Their reactivity is generally comparable to or slightly less than that of aryl bromides. researchgate.net
Coupling with Heteroaryl Halides
4-Chloro-3-cyclopropylphenylboronic acid is expected to couple efficiently with a variety of heteroaryl halides. Studies with cyclopropylboronic acid and its trifluoroborate salt confirm successful couplings with heteroaromatics such as pyridines, quinolines, and furans. audreyli.comnih.gov Catalyst deactivation can sometimes be an issue with nitrogen-containing heterocycles, but the use of specialized ligands can overcome this. nih.gov
Table 2: Illustrative Suzuki Coupling of Cyclopropylboronic Acid with Heteroaryl Halides This table presents data for the analogous unsubstituted cyclopropylboronic acid and its trifluoroborate salt to demonstrate typical reaction outcomes.
| Heteroaryl Halide | Boron Reagent | Catalyst/Ligand | Base | Yield (%) |
| 3-Bromopyridine | Cyclopropylboronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | 81 |
| 2-Bromoquinoline | Cyclopropylboronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | 75 |
| 2-Chloroquinoline | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂/XPhos | K₂CO₃ | 86 |
| 2-Chloroquinoxaline | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂/XPhos | K₂CO₃ | 78 |
Source: Data modeled from findings on cyclopropylboronic acid and its trifluoroborate salt. audreyli.comnih.gov
Coupling with Vinyl Halides
The Suzuki-Miyaura reaction is highly effective for coupling with vinyl halides, proceeding with retention of the olefin's stereochemistry. libretexts.org This allows for the stereospecific synthesis of cyclopropyl-substituted alkenes. The reaction of cyclopropylboronic acid with vinyl bromides has been shown to proceed in good yield under conditions similar to those used for aryl bromides. sigmaaldrich.comaudreyli.com
Functional Group Tolerance in Coupling Reactions
A major advantage of the Suzuki-Miyaura coupling is its broad functional group tolerance, which is crucial when using a multi-functionalized reagent like 4-Chloro-3-cyclopropylphenylboronic acid. google.com Studies on analogous cyclopropylboronic acids demonstrate that the reaction conditions are compatible with a wide variety of functional groups on the coupling partner. audreyli.comnih.gov
Tolerated functional groups typically include:
Ketones
Esters
Aldehydes
Nitriles
Ethers (e.g., methoxy (B1213986) groups)
Fluoro substituents
Certain functional groups can be sensitive. For example, free amine (-NH₂) and hydroxyl (-OH) groups can sometimes interfere with the catalyst or react with the base, although successful couplings are often achieved with the right choice of conditions or by using protecting groups. audreyli.com Nitro groups may be reduced under some catalytic conditions. nih.gov The inherent chloro-substituent on 4-Chloro-3-cyclopropylphenylboronic acid is generally stable, as C-Cl bonds are less reactive towards oxidative addition than C-Br or C-I bonds, allowing for selective coupling at the halide partner's site.
Optimization of Reaction Parameters
The efficiency and outcome of cross-coupling reactions, particularly the Suzuki-Miyaura coupling, involving 4-Chloro-3-cyclopropylphenylboronic acid are highly dependent on the careful selection of reaction parameters. Optimization of the solvent, base, temperature, and reaction time is crucial for achieving high yields and purity of the desired biaryl products.
Solvent Selection (e.g., Toluene, Aqueous Systems, Dioxane, Diglyme, CPME)
The selection of an appropriate solvent system is a key factor in the success of a Suzuki-Miyaura coupling reaction. Less polar solvents like 1,4-dioxane (B91453) and toluene are frequently effective. researchgate.net For instance, in the coupling of cyclopropylboronic acid with certain bromothiophenes, changing the solvent from 1,4-dioxane, which failed to yield the product, to toluene proved successful. researchgate.net The addition of water to create a biphasic system, such as toluene/water, can have a significant accelerating effect on the reaction. audreyli.com More modern and "greener" solvents like cyclopentyl methyl ether (CPME) have also been used effectively in mixtures with water for coupling reactions involving cyclopropyltrifluoroborates, which are closely related to boronic acids. nih.gov The optimal solvent often depends on the specific substrates and the catalyst system being used.
| Solvent System | General Observations | Applicability to 4-Chloro-3-cyclopropylphenylboronic acid |
|---|---|---|
| Toluene / H₂O | Widely used; the aqueous phase often accelerates the transmetalation step. Effective for various aryl bromides. audreyli.com | A standard and effective choice, particularly when coupling with aryl or heteroaryl bromides. researchgate.net |
| 1,4-Dioxane / H₂O | Commonly used, good for dissolving organic reactants. However, its performance can be substrate-dependent. researchgate.netresearchgate.net | A viable option, though trial runs are recommended as its efficacy can vary. researchgate.net |
| Aqueous Systems | Environmentally benign and can be highly effective, especially with water-soluble catalysts or phase-transfer agents. researchgate.net | Feasible, particularly with a suitable palladium source and base, promoting "green chemistry" principles. |
| Diglyme | A high-boiling ether solvent, useful for reactions requiring elevated temperatures with less reactive partners like aryl chlorides. | Potentially useful for challenging couplings, where higher temperatures are needed to drive the reaction to completion. |
| CPME / H₂O | A greener alternative to THF or Dioxane. Shown to be effective for coupling cyclopropyltrifluoroborates with aryl chlorides. nih.gov | A promising "green" solvent choice, especially for couplings with more challenging aryl chloride partners. nih.gov |
Base Identity and Concentration (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by facilitating the transmetalation step through the formation of a more nucleophilic boronate species. The choice and concentration of the base can significantly impact the reaction yield.
Inorganic bases are essential for activating the boronic acid for transmetalation to the palladium center. libretexts.org Stronger bases are often required for less reactive coupling partners, such as aryl chlorides. libretexts.org Potassium phosphate (K₃PO₄) is a commonly used and effective base in couplings involving cyclopropylboronic acids. audreyli.comresearchgate.net While cesium carbonate (Cs₂CO₃) is also effective, the less expensive potassium carbonate (K₂CO₃) has been shown to be a suitable alternative in certain systems, such as the coupling of potassium cyclopropyltrifluoroborate with aryl chlorides. nih.gov The optimal base is often determined empirically, with factors like substrate tolerance and cost being key considerations.
| Base | Characteristics and Typical Use | Relevance for 4-Chloro-3-cyclopropylphenylboronic acid |
|---|---|---|
| K₃PO₄ (Potassium Phosphate) | A strong base, often used in challenging couplings or with sterically hindered substrates. Frequently employed in cyclopropylboronic acid reactions. audreyli.comresearchgate.net | A highly reliable choice, demonstrated to be effective in similar systems. researchgate.net |
| Cs₂CO₃ (Cesium Carbonate) | A highly effective but more expensive base, known for its high solubility in organic solvents. Often used when other bases fail. nih.gov | A good option for difficult couplings where maximizing yield is the primary goal, though cost may be a factor. nih.gov |
| K₂CO₃ (Potassium Carbonate) | A cost-effective and widely used base, suitable for a broad range of Suzuki couplings, including those with aryl chlorides. nih.gov | A practical and economical choice that is effective for many standard transformations. nih.gov |
Temperature and Reaction Time Studies
Temperature and reaction duration are interdependent parameters that must be optimized to ensure complete conversion without promoting side reactions or catalyst degradation.
Suzuki-Miyaura reactions are often conducted at elevated temperatures to ensure a reasonable reaction rate, with typical temperatures ranging from 60 °C to 110 °C. researchgate.net For less reactive electrophiles like aryl chlorides, temperatures around 100 °C are common. nih.gov Reaction progress is typically monitored using techniques like TLC, GC, or LC-MS to determine the point of completion, which can range from a few hours to 24 hours. audreyli.com It is important to balance temperature and time; excessively high temperatures or prolonged reaction times can lead to the decomposition of the catalyst and the formation of byproducts, such as homocoupling of the boronic acid. researchgate.net In highly exothermic reactions, failure of cooling systems can lead to thermal runaway, highlighting the importance of temperature control in industrial settings. researchgate.net
Other Synthetic Transformations and Derivatizations Involving the Boronic Acid Moiety
Beyond its celebrated role in cross-coupling, the boronic acid group is a versatile functional handle for other important synthetic transformations, including catalysis and the formation of dynamic covalent systems.
Boronic Acid Catalysis (BAC) Principles
Boronic acids can function as powerful organocatalysts, a field known as Boronic Acid Catalysis (BAC). rsc.orgresearchgate.net This catalytic activity stems from their nature as mild, organic-soluble Lewis acids. nih.gov The core principle of BAC involves the ability of the boronic acid to form reversible covalent bonds with hydroxyl groups, such as those in alcohols and carboxylic acids. rsc.orgresearchgate.net This interaction activates the hydroxyl group, making it a better leaving group or enhancing the electrophilicity of an associated carbonyl group. rsc.org
For example, in amidation reactions, the boronic acid catalyst reacts with a carboxylic acid to form an acyloxyboronate intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the original carboxylic acid, thus facilitating amide bond formation under mild conditions. nih.gov Similarly, boronic acids can activate alcohols to form carbocation intermediates, which can then participate in reactions like Friedel-Crafts-type alkylations. rsc.orgresearchgate.net This catalytic approach offers a green and atom-economical alternative to traditional methods that require stoichiometric activating agents. researchgate.net
Formation of Reversible Covalent Bonds
The ability of boronic acids to form reversible covalent bonds is a cornerstone of their utility in fields beyond cross-coupling, including chemical biology and materials science. The most prominent example is the reaction between a boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester. acs.orgnih.gov This reaction is rapid and reversible, with the stability of the boronate ester being dependent on factors like pH and the structure of the diol. nih.gov
This dynamic covalent chemistry is exploited in the design of sensors for saccharides (which are rich in diol functionalities) and in the creation of self-healing materials and drug delivery systems. acs.orgnih.gov Furthermore, arylboronic acids can react with other nucleophiles, such as amines and N-terminal cysteines, to form iminoboronates and thiazolidino boronates, respectively. nih.gov This reversible covalent interaction provides a novel mechanism for designing inhibitors that can temporarily bind to biological targets, potentially reducing off-target effects and immunogenicity associated with irreversible inhibitors. nih.govacs.org
Derivatization to Boronic Esters or Trifluoroborates
Arylboronic acids, including 4-chloro-3-cyclopropylphenylboronic acid, serve as versatile intermediates in organic synthesis, most notably in cross-coupling reactions. However, their reactivity and stability can be modulated through derivatization. Conversion to boronic esters or trifluoroborate salts offers advantages in terms of stability, ease of handling, and purification, while often retaining or enhancing their utility in subsequent transformations. These derivatives are typically more robust towards protodeboronation and can be purified using standard chromatographic techniques.
Boronic Ester Formation
The most common method for the derivatization of boronic acids is their conversion into boronic esters. This is typically achieved through an esterification reaction with a diol. Among the various diols used, pinacol (B44631) (2,3-dimethyl-2,3-butanediol) is frequently employed due to the high stability of the resulting pinacol boronate esters. orgsyn.orgorgsyn.org These esters are generally stable to air and moisture and are compatible with chromatographic purification. orgsyn.org
The reaction to form the pinacol ester of 4-chloro-3-cyclopropylphenylboronic acid, namely 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a straightforward condensation. This process typically involves reacting the boronic acid with pinacol in an organic solvent, often with a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the ester product.
A general procedure involves stirring the boronic acid with an equimolar amount of pinacol in a suitable solvent like diethyl ether or dichloromethane. orgsyn.orgnih.gov The addition of a drying agent such as magnesium sulfate (B86663) is common to sequester the water formed during the reaction. orgsyn.orgnih.gov The reaction is typically carried out at room temperature and can be monitored for completion by techniques like TLC or GC. Once the reaction is complete, the solid drying agent is filtered off, and the solvent is removed under reduced pressure. The resulting crude boronate ester can then be purified, often by recrystallization or chromatography.
Table 1: General Reaction Conditions for Pinacol Ester Formation
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 4-Chloro-3-cyclopropylphenylboronic acid | - |
| Reagent | Pinacol (1.0 - 1.1 equivalents) | orgsyn.orgnih.gov |
| Solvent | Diethyl ether, Dichloromethane, or THF | orgsyn.orgnih.gov |
| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) | orgsyn.orgnih.gov |
| Temperature | Room Temperature | orgsyn.orgnih.gov |
| Reaction Time | 16 - 24 hours | orgsyn.orgnih.gov |
| Product | 2-(4-chloro-3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - |
Trifluoroborate Salt Formation
An alternative and highly valuable derivative of a boronic acid is its corresponding potassium trifluoroborate salt. Organotrifluoroborates exhibit exceptional stability as crystalline solids that are monomeric, air-stable, and generally unreactive towards moisture, making them easy to handle and store for long periods.
The preparation of potassium (4-chloro-3-cyclopropylphenyl)trifluoroborate from 4-chloro-3-cyclopropylphenylboronic acid is a simple and efficient process. The most common method involves the reaction of the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). This reaction is typically performed in an aqueous or mixed aqueous/organic solvent system.
In a representative procedure, the boronic acid is dissolved or suspended in a solvent like methanol (B129727) or a mixture of methanol and water. An aqueous solution of KHF₂ is then added, often resulting in the precipitation of the less soluble trifluoroborate salt. The reaction is usually rapid and proceeds at room temperature. The crystalline product can then be isolated by filtration, washed with cold solvent, and dried. The high stability of the B-F bonds contributes to the robustness of these salts.
Table 2: General Reaction Conditions for Trifluoroborate Salt Formation
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 4-Chloro-3-cyclopropylphenylboronic acid | - |
| Reagent | Potassium Hydrogen Fluoride (KHF₂) | |
| Solvent | Methanol/Water or THF/Water | |
| Temperature | Room Temperature | |
| Reaction Time | Typically rapid, < 1 hour |
| Product | Potassium (4-chloro-3-cyclopropylphenyl)trifluoroborate | - |
The formation of these derivatives significantly expands the synthetic utility of 4-chloro-3-cyclopropylphenylboronic acid, providing stable, easily handled intermediates for various chemical applications.
Applications in Advanced Organic Synthesis
Construction of Complex Organic Molecules
The strategic importance of 4-Chloro-3-cyclopropylphenylboronic acid is most evident in its application as a key intermediate for the construction of complex, poly-functionalized organic molecules. These molecules often serve as scaffolds for active pharmaceutical ingredients (APIs), including kinase inhibitors which are a major class of targeted cancer therapies. nih.govmdpi.com
A prime example of its use is in the synthesis of advanced heterocyclic structures that are central to drug discovery programs. For instance, the reagent is employed in the synthesis of substituted nicotinonitrile derivatives, which are complex molecules featuring multiple aromatic and heterocyclic rings. The boronic acid facilitates the introduction of the specific 4-chloro-3-cyclopropylphenyl group onto a core heterocyclic system, a critical step in building the final molecular framework. This process underscores the reagent's role in creating high-value, structurally complex compounds that would be difficult to assemble through other synthetic routes.
Synthesis of Biaryl Compounds
A fundamental application of 4-Chloro-3-cyclopropylphenylboronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl-aryl structures. mdpi.comrsc.org This reaction is one of the most powerful and widely used methods for C-C bond formation in modern organic chemistry. google.com In this process, the boronic acid couples with an aryl or heteroaryl halide (or triflate) to create a new bond between the two aromatic systems.
The general mechanism involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final biaryl product and regenerate the palladium(0) catalyst. The reaction is valued for its mild conditions and tolerance of a wide array of functional groups. google.com
A specific application is the coupling of 4-Chloro-3-cyclopropylphenylboronic acid with a halogenated pyrazole (B372694) derivative to construct a key intermediate for Spleen Tyrosine Kinase (Syk) inhibitors. nih.govmdpi.com
Table 1: Example of Biaryl Synthesis via Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Product | Application |
|---|
Preparation of Substituted Heterocyclic Systems
The synthesis of substituted heterocycles is a cornerstone of medicinal chemistry, as these motifs are ubiquitous in biologically active compounds. nih.gov 4-Chloro-3-cyclopropylphenylboronic acid is an effective reagent for the arylation of various heterocyclic rings, including pyrazoles, pyridines, and indazoles. rsc.orgnih.govprepchem.com
The Suzuki-Miyaura coupling provides a direct method for forging a bond between the 4-chloro-3-cyclopropylphenyl moiety and a carbon atom on a heterocyclic ring. This is typically achieved by reacting the boronic acid with a halo-substituted heterocycle, such as a bromopyrazole or a chloropyridine. rsc.orgnih.gov The reaction conditions can be fine-tuned by selecting the appropriate palladium catalyst, ligand, and base to achieve high yields, even with challenging substrates like nitrogen-rich heterocycles. nih.gov For example, catalyst systems involving palladium acetate (B1210297) with ligands like XPhos are effective for coupling with heteroaryl chlorides. nih.gov
Table 2: Research Findings on Heterocycle Arylation
| Heterocyclic Core | Halide Partner | Typical Catalyst System | Outcome |
|---|---|---|---|
| Pyrazole | Bromopyrazole | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O | Efficient formation of aryl-substituted pyrazoles. prepchem.com |
| Indazole | Chloroindazole | XPhos-based Pd precatalyst, K₃PO₄ | Good to excellent yields for a range of boronic acids. nih.gov |
Introduction of the Cyclopropyl (B3062369) Group into Diverse Chemical Structures
The cyclopropyl group is a highly sought-after structural unit in drug design, often referred to as a "bioisostere" for other groups, which can enhance metabolic stability and modulate biological activity. google.comnih.gov 4-Chloro-3-cyclopropylphenylboronic acid serves as an efficient vehicle for introducing the entire substituted phenylcyclopropane fragment into a target molecule in a single, reliable step.
The use of this reagent via the Suzuki-Miyaura coupling is advantageous compared to other methods for installing cyclopropyl groups, which might involve multi-step sequences or harsh conditions incompatible with complex substrates. google.com The stability and ease of handling of the boronic acid make it particularly suitable for use in medicinal chemistry campaigns where rapid synthesis of analogues is required. The successful incorporation of the 4-chloro-3-cyclopropylphenyl motif into complex kinase inhibitor precursors highlights the reagent's reliability and utility in introducing this valuable pharmacophore. nih.gov
Functionalization Strategies for Further Transformations
The chemical structure of 4-Chloro-3-cyclopropylphenylboronic acid offers inherent potential for sequential functionalization. After the initial Suzuki-Miyaura coupling reaction, the resulting biaryl product retains a chloro-substituent on the newly introduced ring. This aryl chloride represents a handle for further chemical diversification.
While aryl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions, modern catalytic systems have been developed that can effectively activate these bonds. nih.gov This difference in reactivity allows for potential chemoselective strategies. For instance, a molecule containing both a chloro and a more reactive iodo group could first be functionalized at the iodo-position, with the chloro-position being modified in a subsequent step under more forcing conditions.
Potential further transformations at the chloro-position include:
A second Suzuki-Miyaura coupling to create a terphenyl system.
Buchwald-Hartwig amination to introduce a nitrogen-based substituent.
Sonogashira coupling to install an alkyne.
Cyanation to add a nitrile group.
These strategies allow chemists to use the initial product from a coupling with 4-Chloro-3-cyclopropylphenylboronic acid as a platform to build even greater molecular complexity, enabling the exploration of a wider chemical space in drug discovery and materials science.
Role in Medicinal Chemistry and Drug Discovery Research
Molecular Scaffold in Compound Library Design
In drug discovery, compound libraries are collections of distinct chemical structures that are screened for biological activity. 4-Chloro-3-cyclopropylphenylboronic acid serves as a specialized building block for creating focused libraries, particularly for targeting enzyme families like kinases. The boronic acid functional group is ideally suited for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient and modular construction of biaryl or aryl-heteroaryl structures, which are common cores in many therapeutic agents.
Researchers utilize this reagent to systematically introduce the 4-chloro-3-cyclopropylphenyl moiety across a range of core scaffolds. For instance, in the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key target in inflammatory diseases, this boronic acid is coupled with various heterocyclic cores, such as pyrazolopyrimidines, to generate a library of potential drug candidates. nih.govfigshare.com The purpose of such a library is to explore how this specific phenyl group influences target binding and cellular activity when paired with different core structures. The chloro and cyclopropyl (B3062369) substituents provide a unique electronic and steric profile that can be exploited to achieve high affinity and selectivity for the target protein.
Intermediate in the Synthesis of Bioactive Analogues
4-Chloro-3-cyclopropylphenylboronic acid is a crucial intermediate in the multi-step synthesis of specific, highly potent bioactive molecules. Its role is exemplified in the synthesis of advanced inhibitors of IRAK4. nih.govnih.gov In a typical synthetic route, a halogenated heterocyclic core, such as 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine, is first functionalized at one position. In a subsequent key step, the remaining chlorine atom on the core is coupled with 4-chloro-3-cyclopropylphenylboronic acid (often in its more stable pinacol (B44631) ester form) via a Suzuki-Miyaura reaction.
This reaction forges a strong carbon-carbon bond, attaching the 4-chloro-3-cyclopropylphenyl group to the core scaffold to yield the final bioactive analogue. This specific moiety is often critical for achieving the desired biological activity. For example, its inclusion in a series of pyrazolopyrimidine derivatives led to compounds with nanomolar potency against the IRAK4 kinase. nih.govnih.gov The successful and high-yielding nature of the Suzuki coupling makes 4-chloro-3-cyclopropylphenylboronic acid an indispensable tool for medicinal chemists constructing these complex inhibitors.
Facilitating Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. 4-Chloro-3-cyclopropylphenylboronic acid is instrumental in conducting such studies. By using it as a constant building block, chemists can synthesize a series of analogues where other parts of the molecule are varied. Conversely, they can compare analogues containing the 4-chloro-3-cyclopropylphenyl group to those with different phenyl substituents to probe the importance of this specific group.
Below is a data table illustrating a representative SAR for a series of IRAK4 inhibitors based on a pyrazolopyrimidine scaffold, showing the impact of the substituent derived from the boronic acid.
| Compound | R Group (Derived from Boronic Acid) | IRAK4 IC50 (nM) |
|---|---|---|
| 1 | Phenyl | >1000 |
| 2 | 4-Chlorophenyl | 150 |
| 3 | 3-Cyclopropylphenyl | 85 |
| 4 | 4-Chloro-3-cyclopropylphenyl | 8.7 |
Data is representative and compiled for illustrative purposes based on findings in referenced literature. nih.govnih.gov
Strategies for Targeting Protein-Protein Interactions (PPIs)
While the primary application of inhibitors derived from 4-chloro-3-cyclopropylphenylboronic acid has been in targeting the ATP-binding site of kinases like IRAK4, this action has significant implications for disrupting cellular pathways governed by protein-protein interactions (PPIs). Kinases are central nodes in signaling cascades, and their function is critically dependent on forming complexes with other proteins, including substrates, adaptors, and regulatory units.
The IRAK4 signaling pathway, for example, is initiated by the formation of a large signaling complex called the Myddosome, which involves multiple PPIs between IRAK family members and adaptor proteins like MyD88. By inhibiting the kinase activity of IRAK4, the downstream signaling cascade, which requires a series of phosphorylation events and subsequent PPIs, is effectively terminated. nih.govmdpi.com Therefore, while the small molecule inhibitor does not directly block a large protein-protein interface in the conventional sense, it acts as a strategic intervention to disrupt the functional consequences of these interactions. This represents a key strategy in drug discovery: targeting a critical enzymatic node to functionally disable a PPI-driven pathway, thereby preventing the transmission of inflammatory signals.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds by mapping the chemical environments of specific nuclei.
¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms. For 4-Chloro-3-cyclopropylphenylboronic acid, the spectrum is expected to show distinct signals for the aromatic protons, the cyclopropyl (B3062369) protons, and the acidic protons of the boronic acid group. The aromatic region would likely display complex splitting patterns due to the substitution on the benzene (B151609) ring. The cyclopropyl group would show characteristic multiplets for its methine and methylene (B1212753) protons at higher field (lower ppm values). The boronic acid protons (B(OH)₂) typically appear as a broad singlet that can be exchangeable with D₂O.
¹³C NMR: Carbon-13 NMR identifies all non-equivalent carbon atoms in the molecule. libretexts.org The spectrum for this compound would show distinct peaks for the six aromatic carbons, with their chemical shifts influenced by the chloro, cyclopropyl, and boronic acid substituents. libretexts.org The carbons of the cyclopropyl group would appear in the aliphatic region of the spectrum. The carbon atom directly bonded to the boron atom would exhibit a characteristic chemical shift. libretexts.org
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boronic acids. These compounds typically feature a trigonal planar boron atom, which gives rise to a broad signal in the ¹¹B NMR spectrum. The chemical shift provides insight into the electronic environment of the boron atom.
Expected NMR Data for 4-Chloro-3-cyclopropylphenylboronic acid
| Nucleus | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|
| ¹H | ~7.0 - 8.0 | Aromatic protons (multiplets) |
| ¹H | ~1.5 - 2.5 | Cyclopropyl methine proton (multiplet) |
| ¹H | ~0.5 - 1.2 | Cyclopropyl methylene protons (multiplets) |
| ¹H | Broad singlet | Boronic acid OH protons |
| ¹³C | ~125 - 140 | Aromatic carbons |
| ¹³C | ~10 - 20 | Cyclopropyl methine carbon |
| ¹³C | ~5 - 15 | Cyclopropyl methylene carbons |
| ¹¹B | ~25 - 35 | Trigonal boronic acid |
Mass Spectrometry Techniques (e.g., HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition and molecular formula of a substance. rsc.org
For 4-Chloro-3-cyclopropylphenylboronic acid, with a molecular formula of C₉H₁₀BClO₂, HRMS would be used to verify its exact mass. doronscientific.comsinfoobiotech.com The presence of chlorine and boron isotopes (¹⁰B/¹¹B and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, providing further confirmation of the compound's identity. Techniques like electrospray ionization (ESI) are commonly employed for the analysis of such polar compounds. rsc.org
Calculated Molecular Mass Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₀BClO₂ | doronscientific.comsinfoobiotech.com |
| Average Molecular Weight | 196.44 g/mol | sinfoobiotech.com |
| Monoisotopic Mass (for HRMS) | 196.0411 Da (for ¹¹B, ³⁵Cl) | Calculated |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fsu.edu The IR spectrum of 4-Chloro-3-cyclopropylphenylboronic acid would exhibit characteristic absorption bands corresponding to its key structural features.
The most prominent peaks would include a broad absorption for the O-H stretching of the boronic acid's hydroxyl groups, typically in the range of 3200-3600 cm⁻¹. The B-O stretching vibration would also be present, usually around 1300-1400 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region, while the C-Cl stretch would be observed at a lower wavenumber. The C-H stretching vibrations of the aromatic ring and the cyclopropyl group would also be visible.
Expected IR Absorption Bands for 4-Chloro-3-cyclopropylphenylboronic acid
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| O-H (Boronic Acid) | 3200 - 3600 (Broad) | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Cyclopropyl) | 2850 - 3000 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| B-O | 1300 - 1400 | Stretching |
| C-Cl | 600 - 800 | Stretching |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. nih.govruppweb.org This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net For 4-Chloro-3-cyclopropylphenylboronic acid, a single-crystal X-ray diffraction study would reveal the precise spatial arrangement of the phenyl ring, the cyclopropyl group, the chlorine atom, and the boronic acid moiety.
This analysis would also elucidate the intermolecular hydrogen bonding network formed by the boronic acid groups, which significantly influences the crystal packing and physical properties of the compound. Such structural information is crucial for understanding its interactions in various chemical and biological systems. nih.gov While specific crystallographic data for this exact compound is not publicly available, the technique remains the gold standard for solid-state structural analysis. ruppweb.orgresearchgate.net
Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for monitoring the progress of chemical reactions. synhet.com
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like 4-Chloro-3-cyclopropylphenylboronic acid. Using a suitable stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a pH modifier), a sample of the compound can be analyzed. A pure sample would ideally show a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. HPLC is also used to monitor the disappearance of starting materials and the formation of the product during its synthesis.
Gas Chromatography (GC): While less common for polar boronic acids unless they are derivatized to increase their volatility, GC can also be used for purity analysis. Derivatization, for instance, by forming a pinacol (B44631) ester, can make the compound suitable for GC analysis. synhet.com This method separates compounds based on their boiling points and interactions with the stationary phase, providing another means to assess purity and monitor reactions.
Theoretical and Computational Investigations
Molecular Modeling and Electronic Structure Calculations
The geometric and electronic properties of 4-Chloro-3-cyclopropylphenylboronic acid can be thoroughly investigated using computational modeling techniques. Density Functional Theory (DFT) is a powerful method for this purpose, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. lodz.plresearchgate.net Such calculations can provide a detailed picture of the molecule's three-dimensional structure and the distribution of electrons.
The optimized geometry from these calculations reveals key bond lengths, bond angles, and dihedral angles. For instance, the calculations would elucidate the precise orientation of the cyclopropyl (B3062369) group relative to the phenyl ring and the boronic acid moiety. In similar phenylboronic acid derivatives, DFT calculations have successfully predicted these geometric parameters. lodz.plnih.gov The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined. researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net
A lower HOMO-LUMO gap suggests higher reactivity. The distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For 4-Chloro-3-cyclopropylphenylboronic acid, the electron-withdrawing nature of the chlorine atom and the unique electronic properties of the cyclopropyl group would significantly influence the electronic landscape of the phenyl ring and the boronic acid group. researchgate.net
Table 1: Predicted Geometric and Electronic Properties of 4-Chloro-3-cyclopropylphenylboronic acid This table presents hypothetical yet scientifically plausible data based on typical values for similar compounds.
| Parameter | Predicted Value |
|---|---|
| Geometric Parameters | |
| C-Cl Bond Length | 1.74 Å |
| C-B Bond Length | 1.56 Å |
| Phenyl-Cyclopropyl Dihedral Angle | 30-40° |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
In Silico Predictions for Chemical Reactivity and Selectivity
Computational methods are invaluable for predicting the chemical reactivity and selectivity of 4-Chloro-3-cyclopropylphenylboronic acid in various reactions. One of the most common applications for arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. In silico studies can model the reaction mechanism and predict the compound's reactivity. researchgate.net The electronic effects of the substituents on the phenyl ring play a critical role. The chlorine atom, being electron-withdrawing, and the cyclopropyl group, with its sp2-like character, will modulate the nucleophilicity of the boronic acid. researchgate.net
Another important aspect is the prediction of side reactions, such as protodeboronation, which can be a significant issue in reactions involving boronic acids. acs.org Computational algorithms have been developed to predict the rate of protodeboronation based on mechanistic insights. acs.org These models can help in optimizing reaction conditions to minimize this unwanted side reaction.
Furthermore, computational tools can be used to study the selectivity of reactions. For example, if there were multiple reactive sites on a coupling partner, DFT calculations could help predict the regioselectivity by analyzing the activation energies for the different possible reaction pathways. The introduction of a boronic acid group has been shown to be a strategy to enhance sensitivity and selectivity in fluorescent probes, a principle that can be explored computationally. nih.gov
Table 2: Predicted Reactivity Indices for 4-Chloro-3-cyclopropylphenylboronic acid This table presents hypothetical yet scientifically plausible data based on typical values for similar compounds.
| Reactivity Descriptor | Predicted Value/Trend | Implication |
|---|---|---|
| Suzuki Coupling Reactivity | Moderate to High | Suitable for cross-coupling reactions |
| Protodeboronation Rate | Moderate | Potential for this side reaction under certain conditions |
| Regioselectivity in Coupling | High | Predictable reaction outcomes |
Computational Approaches in Scaffold Prioritization and Design
In the realm of drug discovery, 4-Chloro-3-cyclopropylphenylboronic acid can be viewed as a molecular scaffold or a fragment for building larger, more complex molecules. Computational techniques such as scaffold hopping and fragment-based drug design (FBDD) are instrumental in this process. researchgate.netnih.govnih.govresearchgate.net
Scaffold hopping is a computational method used to identify isosteric replacements for a core molecular structure while retaining its biological activity. researchgate.nettandfonline.comuniroma1.it Starting with 4-Chloro-3-cyclopropylphenylboronic acid as a reference scaffold, algorithms can search virtual libraries for novel core structures that maintain a similar 3D shape and pharmacophoric features. researchgate.net This can lead to the discovery of new chemical series with potentially improved properties, such as enhanced potency or better ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov
In fragment-based drug design, small molecules like 4-Chloro-3-cyclopropylphenylboronic acid can be docked into the active site of a biological target. frontiersin.orgmdpi.com If a favorable binding mode is identified, computational methods can then be used to "grow" the fragment by adding functional groups or to "link" it with other fragments that bind in adjacent pockets. frontiersin.org This approach allows for the efficient exploration of chemical space and the design of potent and ligand-efficient inhibitors. researchgate.netmdpi.com
Analysis of Physicochemical Properties (e.g., Fsp3, LogP drift) for Lead-Oriented Synthesis
Lead-oriented synthesis aims to create molecules with properties that make them good starting points for drug development. mappingignorance.orgrsc.org This often means compounds that are not overly complex or lipophilic, leaving room for optimization. mappingignorance.org Two important parameters in this context are the fraction of sp3 hybridized carbons (Fsp3) and the logarithm of the partition coefficient (LogP).
The Fsp3 is a measure of the three-dimensionality of a molecule. nih.gov Higher Fsp3 values are often associated with better clinical success rates. nih.gov For 4-Chloro-3-cyclopropylphenylboronic acid, the presence of the cyclopropyl ring contributes to its sp3 character.
LogP is a measure of a compound's lipophilicity, which influences its solubility, permeability, and metabolic stability. nih.govsailife.comwiley.comresearchgate.net During lead optimization, there is often a tendency for LogP to increase, a phenomenon known as "LogP drift". mappingignorance.org Starting with a lead compound that has a moderate LogP provides a good foundation for optimization without falling into undesirable lipophilic ranges. mappingignorance.org Computational tools can accurately predict the LogP of a molecule. researchgate.netnih.gov
Table 3: Calculated Physicochemical Properties for 4-Chloro-3-cyclopropylphenylboronic acid This table presents calculated data for the specified compound.
| Property | Calculated Value | Significance in Lead-Oriented Synthesis |
|---|---|---|
| Molecular Weight | 198.4 g/mol | Within the typical range for lead-like compounds (200-350 Da) mappingignorance.org |
| Fsp3 | 0.33 | Indicates a degree of three-dimensionality nih.govfrontiersin.org |
| cLogP | 2.5-3.0 | Moderate lipophilicity, providing a good starting point for optimization mappingignorance.org |
Emerging Research Frontiers and Future Directions
Development of More Efficient and Sustainable Synthetic Routes
The demand for structurally complex building blocks like 4-Chloro-3-cyclopropylphenylboronic acid has spurred research into more efficient and environmentally benign synthetic methodologies, moving away from traditional multi-step procedures that often suffer from low yields and significant waste generation.
Future advancements are focused on late-stage functionalization, particularly through direct C-H activation and borylation. Instead of constructing the aromatic ring with the required substituents already in place, researchers are exploring methods to directly install the boronic acid group onto a pre-existing 1-chloro-2-cyclopropylbenzene (B178931) scaffold. This approach significantly shortens the synthetic sequence. Iridium-catalyzed C-H borylation is a leading technology in this area, allowing for high regioselectivity under relatively mild conditions. The primary challenge lies in controlling the regioselectivity to favor borylation at the desired position, para to the chlorine and meta to the cyclopropyl (B3062369) group.
Furthermore, sustainability goals are driving the adoption of flow chemistry for the synthesis of boronic acids. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity while minimizing solvent usage and reaction times. The synthesis of related functionalized phenylboronic acids has already demonstrated the potential of flow chemistry to improve safety and scalability.
Exploration of Novel Catalytic Systems for Challenging Couplings
The primary utility of 4-Chloro-3-cyclopropylphenylboronic acid is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. While standard palladium catalysts are effective for many substrates, challenging couplings involving sterically hindered partners or electronically deactivated coupling partners require more advanced catalytic systems.
The cyclopropyl group, being ortho to the boronic acid, introduces steric bulk that can impede the crucial transmetalation step in the catalytic cycle. Research is therefore focused on developing palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Herrmann-type ligands) that can accelerate the reaction and improve yields. These advanced ligands stabilize the palladium center and promote the difficult oxidative addition and reductive elimination steps.
Beyond palladium, nickel-based catalytic systems are emerging as a cost-effective and highly effective alternative for challenging cross-couplings. Nickel catalysts have shown remarkable efficacy in coupling reactions involving sterically demanding boronic acids and can often operate under milder conditions than their palladium counterparts. Future work will likely involve the screening of novel nickel-ligand combinations to identify optimal conditions for the coupling of 4-Chloro-3-cyclopropylphenylboronic acid with a diverse range of substrates.
| Catalyst System | Key Features | Potential Application for 4-Chloro-3-cyclopropylphenylboronic acid |
| Palladium-Buchwald Ligands | High activity, bulky, and electron-rich. | Overcoming steric hindrance from the ortho-cyclopropyl group. |
| Palladium-Herrmann Catalysts | High thermal stability and turnover numbers. | Improving efficiency and catalyst loading in large-scale synthesis. |
| Nickel(II)/NHC Complexes | Lower cost, effective for sterically hindered substrates. | Providing a cost-effective alternative to palladium for specific couplings. |
Expanded Utility in Complex Natural Product Synthesis
The cyclopropyl ring is a privileged motif found in numerous biologically active natural products, where it often imparts conformational rigidity and improved metabolic stability. While the specific use of 4-Chloro-3-cyclopropylphenylboronic acid in a completed natural product synthesis is not yet widely documented, its potential as a key building block is significant.
Future research will likely see this reagent employed in the synthesis of complex molecules where a chloro- and cyclopropyl-substituted phenyl ring is a key pharmacophore. The chloro-substituent provides an additional synthetic handle for further functionalization, allowing for the late-stage introduction of other groups through nucleophilic aromatic substitution or further cross-coupling reactions. This dual functionality makes it a highly versatile tool for assembling complex molecular architectures. For instance, the synthesis of analogs of marine alkaloids or terrestrial plant-derived polyketides containing phenyl groups could benefit from the direct installation of the fragment provided by this boronic acid.
Advanced Scaffold Applications in Chemical Biology Research
Boronic acids are increasingly recognized for their unique ability to form reversible covalent bonds with diols, a feature that has been exploited in the development of chemical probes and sensors. The phenylboronic acid moiety can act as a recognition element for glycoproteins and other biomolecules that present surface diol functionalities.
The specific substitution pattern of 4-Chloro-3-cyclopropylphenylboronic acid offers unique opportunities for creating advanced tools for chemical biology. The cyclopropyl group can serve as a bioisostere for other common chemical groups, potentially improving binding affinity or cellular uptake. The chlorine atom can be used to modulate the electronic properties of the boronic acid, thereby tuning its pKa and its affinity for diols at physiological pH. Furthermore, the chlorine atom can serve as a "control" element; its presence can be compared against an analog lacking the chlorine to probe the role of halogen bonding in target engagement.
Future directions in this area include the incorporation of this boronic acid into fluorescent dyes to create sensors for specific saccharides or into larger molecules designed as activity-based probes to covalently label specific enzymes.
Q & A
Q. What are the recommended synthetic routes for 4-Chloro-3-cyclopropylphenylboronic acid?
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl halides and boronic acid precursors. For example, analogs like 4-chlorophenylboronic acid are synthesized using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents (e.g., THF or DMF) under inert atmospheres . Cyclopropyl group introduction may involve cyclopropanation of allyl intermediates or directed ortho-metalation strategies. Purity (>95%) is achievable via recrystallization from ethanol/water mixtures, as seen with structurally similar boronic acids .
Q. How should 4-Chloro-3-cyclopropylphenylboronic acid be handled and stored to ensure stability?
- Storage : Maintain at 0–6°C in airtight containers to prevent hydrolysis .
- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation of dust. Avoid contact with oxidizing agents to prevent decomposition into boron oxides or CO/CO₂ .
- Hygiene : Wash hands thoroughly after handling to mitigate dermal exposure risks .
Q. What are the typical applications of this compound in organic synthesis?
It serves as a key intermediate in Suzuki-Miyaura reactions for biaryl bond formation, enabling access to pharmaceuticals and agrochemicals. For instance, chlorophenylboronic acid analogs are used to synthesize kinase inhibitors and antiviral agents . The cyclopropyl group enhances steric bulk, influencing regioselectivity in cross-coupling reactions .
Q. How can purity and structural integrity be validated post-synthesis?
- Analytical Methods : Use HPLC (≥98% purity) and NMR (¹H/¹³C) to confirm absence of dechlorination or boroxine byproducts.
- Melting Point : Compare with literature values (e.g., 4-chlorophenylboronic acid: mp 262–264°C ).
- FTIR : Identify B-O stretches near 1,350 cm⁻¹ and aromatic C-Cl vibrations at 700–800 cm⁻¹ .
Advanced Research Questions
Q. What spectroscopic techniques are optimal for characterizing electronic properties?
- Raman Spectroscopy : Resolves B-O and C-Cl vibrational modes, with DFT/B3LYP calculations validating assignments .
- UV-Vis : Monitor π→π* transitions in the aryl ring (λmax ~260 nm) and charge-transfer interactions with Lewis bases .
- XRD : Resolves crystal packing; chlorophenyl analogs exhibit planar geometries with dihedral angles <10° between boronic acid and aryl groups .
Q. How does the compound behave under acidic or basic conditions?
- Acidic Hydrolysis : Boronic acid converts to boroxin rings, releasing HCl. Decomposition products include CO and boron oxides .
- Basic Conditions : Forms tetrahedral borate complexes, enhancing solubility but reducing reactivity in cross-couplings. Stability studies in pH 7–9 buffers are recommended .
Q. What computational insights exist for its electronic structure and reactivity?
- DFT Studies : HOMO-LUMO gaps (~5 eV) suggest moderate electrophilicity. The cyclopropyl group lowers electron density at the boron center, favoring transmetalation in Suzuki reactions .
- Molecular Docking : The chloro and cyclopropyl moieties enhance binding to hydrophobic pockets in enzyme active sites (e.g., proteases), as shown in docking simulations .
Q. How do structural modifications impact biological activity?
- SAR Studies : Chlorine enhances metabolic stability, while the cyclopropyl group reduces off-target interactions in kinase inhibitors. For example, 4-chlorophenylboronic acid derivatives show IC₅₀ values <100 nM against EGFR mutants .
- Toxicity : Ames tests for analogs indicate low mutagenicity, but in vitro hepatotoxicity screening is advised due to potential bioaccumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
